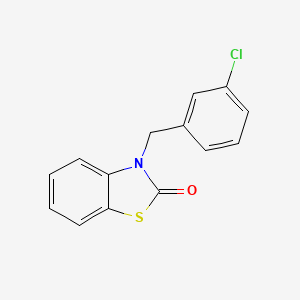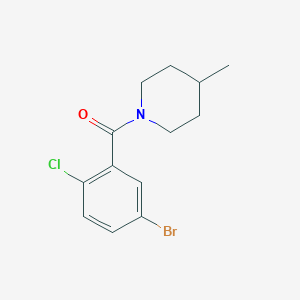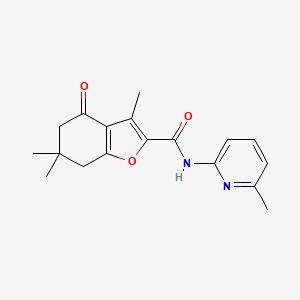
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is a synthetic compound that belongs to the class of amides. It is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. The compound has shown promising results in preclinical studies and is being investigated for its potential use in cancer treatment.
Mecanismo De Acción
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequently, the inhibition of protein synthesis. The compound has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is its selectivity towards cancer cells with high levels of ribosomal RNA synthesis. This makes it a promising candidate for cancer treatment with potentially fewer side effects than traditional chemotherapy. However, one limitation is that the compound has poor solubility in water, which can make dosing and administration difficult.
Direcciones Futuras
There are several future directions for research on 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide. One direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is the investigation of its potential use in other diseases, such as neurodegenerative diseases, where RNA polymerase I transcription has been implicated. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of the compound.
Conclusion:
In conclusion, 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is a promising compound with potential use in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in cancer treatment and other diseases.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide involves the reaction of cyclohexyl isocyanate with 2,5-dimethylphenylacetic acid in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate which is then converted to the final product by the addition of a reducing agent. The yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
The potential use of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide in cancer treatment has been extensively investigated in preclinical studies. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13-8-9-14(2)16(12-13)18-17(19)11-10-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUKSLHUEJQUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)



![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)


![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5705831.png)